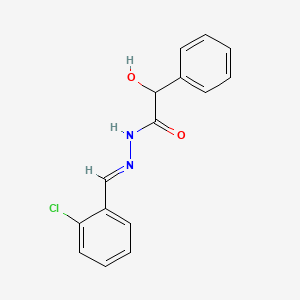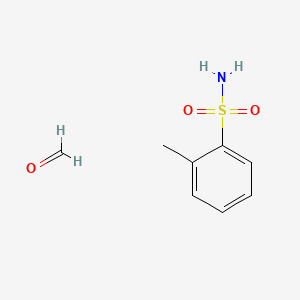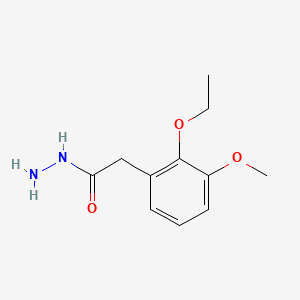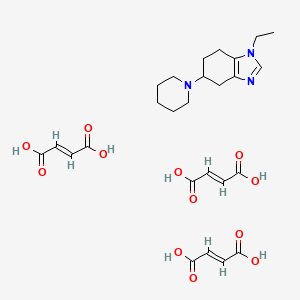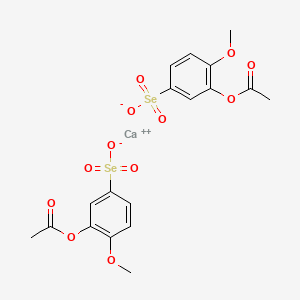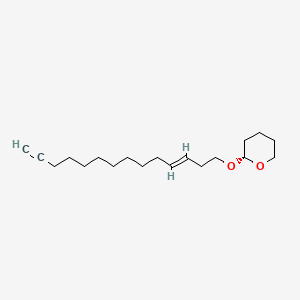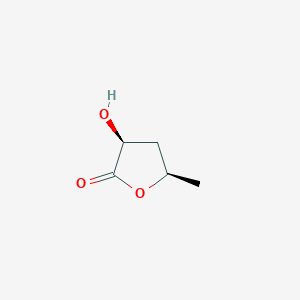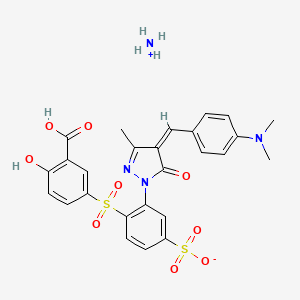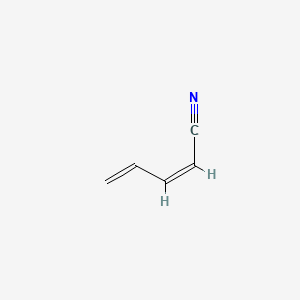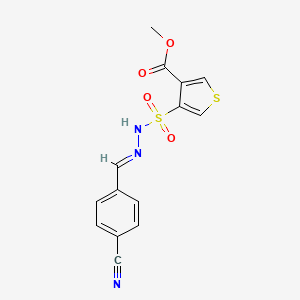
Acetamide, N-6-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves several steps. One common method includes the reaction of quinoline derivatives with triethylsilylpropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, mepacrine, and camptothecin share structural similarities with N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride.
Indole Derivatives: Indole-based compounds, like tryptophan and indole-3-acetic acid, also exhibit similar biological activities and applications.
Uniqueness
N-6-Quinolinyl-2-((3-(triethylsilyl)propyl)amino)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of the triethylsilyl group and the quinolinyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
121221-04-3 |
|---|---|
Molekularformel |
C20H33Cl2N3OSi |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-quinolin-6-yl-2-(3-triethylsilylpropylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3OSi.2ClH/c1-4-25(5-2,6-3)14-8-12-21-16-20(24)23-18-10-11-19-17(15-18)9-7-13-22-19;;/h7,9-11,13,15,21H,4-6,8,12,14,16H2,1-3H3,(H,23,24);2*1H |
InChI-Schlüssel |
ZLCGHKGTUNQEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCNCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



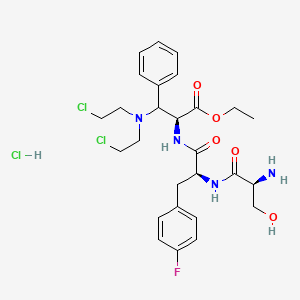
![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
